Molybdenum silicide

Catalog No.
S1504991
CAS No.
12136-78-6
M.F
MoSi2
M. Wt
152.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum silicide

CAS Number

12136-78-6

Product Name

Molybdenum silicide

Molecular Formula

MoSi2

Molecular Weight

152.1 g/mol

InChI

InChI=1S/Mo.2Si

InChI Key

YXTPWUNVHCYOSP-UHFFFAOYSA-N

SMILES

[Si]=[Mo]=[Si]

Canonical SMILES

[Si]=[Mo]=[Si]

Molybdenum silicide, specifically molybdenum disilicide (MoSi₂), is an intermetallic compound characterized by its refractory ceramic properties. It exhibits a tetragonal crystal structure and has a melting point of approximately 2030 °C. Molybdenum disilicide is known for its moderate density, electrical conductivity, and high emissivity, making it suitable for various high-temperature applications. At elevated temperatures, it forms a protective silicon dioxide layer that enhances its oxidation resistance . While it boasts excellent thermal stability and high Young's modulus above 1000 °C, it tends to be brittle at lower temperatures and loses creep resistance above 1200 °C .

, particularly in the presence of reactive gases:

  • Fluorination Reactions: When exposed to hydrogen fluoride or fluorine gas, molybdenum disilicide reacts to form volatile products such as molybdenum hexafluoride and silicon tetrafluoride. The reaction initiates at temperatures just below 200 °C and can lead to complete conversion to gaseous products at higher temperatures (up to 330 °C) .
  • Oxidation Reactions: Molybdenum disilicide is subject to oxidation, which occurs through distinct regimes depending on temperature. At high temperatures (>650 °C), a silica layer forms that protects the underlying material from further oxidation. This process involves complex diffusion mechanisms of molybdenum oxides, contributing to the material's degradation over time .
  • Self-Propagating High-Temperature Synthesis: Molybdenum disilicide can be synthesized through self-propagating high-temperature synthesis, where the exothermic reaction between molybdenum and silicon generates sufficient heat to sustain the reaction .

Molybdenum disilicide can be synthesized through several methods:

  • Self-Propagating High-Temperature Synthesis: This method utilizes the exothermic reaction between elemental molybdenum and silicon in controlled atmospheres (argon or vacuum) to produce molybdenum disilicide at high temperatures .
  • Mechanochemical Synthesis: This technique involves the mechanical activation of a mixture containing molybdenum oxide, silicon, and aluminum, leading to the formation of nanocrystalline molybdenum disilicide .
  • Sintering Processes: Molybdenum disilicide is often produced by sintering powdered precursors at elevated temperatures to achieve dense materials suitable for various applications .
  • Plasma Spraying: This method allows for the production of dense monolithic and composite forms of molybdenum disilicide, although it may result in a proportion of unstable beta-molybdenum disilicide due to rapid cooling during processing .

Molybdenum disilicide has a wide range of applications due to its unique properties:

  • Heating Elements: It is extensively used in electric furnaces for glass production, steel manufacturing, and material heat treatment due to its ability to withstand high temperatures (up to 1800 °C) .
  • Microelectronics: Molybdenum disilicide serves as a contact material in microelectronics, enhancing conductivity over polysilicon lines and improving signal speed .
  • High-Emissivity Coatings: Its high emissivity makes it suitable for use as coatings in heat shields for atmospheric entry vehicles .
  • Composite Materials: Due to its brittleness at lower temperatures, it is often combined with other materials in composite forms to enhance mechanical properties .

Research on the interaction of molybdenum disilicide with various environments has highlighted its oxidative behavior and reactivity with halogens:

  • Studies indicate that the oxidation process involves multiple stages characterized by different temperature regimes, impacting material integrity over time .
  • Reaction pathways during fluorination reveal thermodynamic preferences leading to specific gaseous products, which are crucial for understanding its behavior in reactive atmospheres .

Molybdenum disilicide shares similarities with other silicides but possesses unique characteristics that distinguish it:

CompoundMelting Point (°C)Structure TypeNotable Properties
Molybdenum Disilicide (MoSi₂)2030TetragonalHigh emissivity, oxidation resistance
Tungsten Disilicide (WSi₂)2870HexagonalHigher melting point; used in similar applications
Titanium Disilicide (TiSi₂)1630OrthorhombicLower melting point; used in electronics
Zirconium Disilicide (ZrSi₂)2200TetragonalHigh thermal stability; used in aerospace

Molybdenum disilicide's unique combination of thermal stability, electrical conductivity, and oxidation resistance makes it particularly valuable in high-temperature applications compared to other silicides.

The Mo-Si system features three intermetallic compounds—Mo₃Si, Mo₅Si₃, and MoSi₂—with MoSi₂ being the most technologically significant due to its exceptional oxidation resistance and thermal stability [2]. MoSi₂ adopts two polymorphic forms depending on temperature and processing conditions: the low-temperature tetragonal α-phase and the high-temperature hexagonal β-phase.

Tetragonal α-MoSi₂ (C11b Structure)

The α-MoSi₂ phase stabilizes below 1900°C and crystallizes in a body-centered tetragonal structure (space group I4/mmm) [2]. Its unit cell parameters are a = 0.3203 nm and c = 0.7855 nm, yielding a c/a ratio of 2.452 [2]. The structure comprises alternating layers of molybdenum and silicon atoms, where silicon atoms form a three-dimensional framework with zigzag chains along the a- and b-axes (Fig. 1) [2]. This arrangement creates a dense packing configuration, contributing to the phase’s high mechanical strength and oxidation resistance.

Synthesis and Stability

α-MoSi₂ is typically synthesized via solid-state reaction sintering or arc-melting of molybdenum and silicon powders at temperatures exceeding 1600°C [1]. Processing under inert atmospheres or vacuum ensures minimal oxide contamination, achieving densities up to 96% of theoretical values [1]. The phase remains stable up to 1900°C, beyond which it undergoes a reversible transformation to β-MoSi₂ [3].

Physical and Mechanical Properties

α-MoSi₂ exhibits a thermal conductivity of 50–60 W/m·K at 1000°C, which decreases linearly with temperature due to increased phonon scattering [1]. Its electrical resistivity ranges from 2.1–3.5 µΩ·m, characteristic of a metallic conductor [1]. Mechanically, the phase demonstrates a Vickers hardness of 9.3–11.5 GPa and a fracture toughness of 3.5–4.2 MPa·√m, values comparable to advanced ceramics like zirconia-toughened alumina [1] [2].

Table 1: Crystallographic and Physical Properties of α-MoSi₂

PropertyValueSource
Crystal SystemTetragonal [2]
Space GroupI4/mmm [2]
Lattice Parametersa = 0.3203 nm, c = 0.7855 nm [2]
Thermal Conductivity50–60 W/m·K (at 1000°C) [1]
Electrical Resistivity2.1–3.5 µΩ·m [1]
Vickers Hardness9.3–11.5 GPa [1]
Fracture Toughness3.5–4.2 MPa·√m [1]

Hexagonal β-MoSi₂ (C40 Structure)

The β-MoSi₂ phase stabilizes above 1900°C and adopts a hexagonal structure (space group P6₂/mmc) with lattice parameters a = 0.4642 nm and c = 0.6529 nm (c/a = 1.406) [2]. Unlike the layered α-phase, β-MoSi₂ features a three-dimensional network of Mo-Si bonds with distorted trigonal prisms, enhancing its high-temperature creep resistance [3].

Metastability and Phase Transformation

β-MoSi₂ is metastable below 1900°C and irreversibly transforms to α-MoSi₂ upon cooling, as evidenced by exothermic differential scanning calorimetry (DSC) peaks at 1100–1300°C [3]. This transformation involves reconstructive diffusion mechanisms, leading to a 4.2% volume contraction [3]. Rapid quenching from the melt or plasma spraying can partially retain the β-phase at room temperature, but prolonged annealing above 900°C restores the α-phase [3].

Table 2: Crystallographic and Thermal Properties of β-MoSi₂

PropertyValueSource
Crystal SystemHexagonal [2]
Space GroupP6₂/mmc [2]
Lattice Parametersa = 0.4642 nm, c = 0.6529 nm [2]
Metastable Melting Point2299 K [3]
Transformation EnthalpyΔH = -0.9 kJ/g-atom [3]

Challenges in β-Phase Retention

Retaining the β-phase at lower temperatures requires kinetic stabilization through rapid solidification or alloying. For instance, titanium additions delay the β→α transformation by forming TiSi₂ solid solutions, which lower the activation energy for nucleation [3]. However, such alloying often compromises oxidation resistance due to secondary phase formation.

Phase Equilibria and Transformation Mechanisms

The Mo-Si phase diagram reveals critical invariant reactions governing α- and β-MoSi₂ stability (Fig. 2) [2]. Key features include:

  • Eutectoid Reaction: β-MoSi₂ ⇌ α-MoSi₂ + Mo₅Si₃ at 1850°C [2].
  • Peritectic Reaction: Liquid + β-MoSi₂ ⇌ α-MoSi₂ at 1900°C [2].

First-principles calculations attribute the α-phase’s stability to lower vibrational entropy compared to the β-phase, which dominates above 1900°C [1] [3]. Molecular dynamics simulations further suggest that the β→α transformation initiates via nucleation of tetragonal domains at grain boundaries, followed by cooperative atomic shuffling [3].

The polymorphic transformation of molybdenum disilicide from the low-temperature tetragonal alpha phase (α-molybdenum disilicide) to the high-temperature hexagonal beta phase (β-molybdenum disilicide) represents a critical thermal-induced structural transition that occurs at approximately 1900°C [1] [2]. This transformation temperature has been consistently reported across multiple experimental investigations and represents a fundamental thermodynamic equilibrium point in the molybdenum-silicon binary system [1] [2] [3].

The transformation occurs through a reconstructive phase transition mechanism where the tetragonal crystal structure of α-molybdenum disilicide (space group I4/mmm) reorganizes into the hexagonal structure of β-molybdenum disilicide (space group P6₂22) [2] [3]. This transition is characterized by significant changes in lattice parameters, with the tetragonal phase exhibiting lattice parameters of a = 3.203 Å and c = 7.855 Å, while the hexagonal phase displays a = 4.60-4.642 Å and c = 6.529-6.55 Å [2] [3].

Table 1. Phase Transition Temperature Data for Molybdenum Disilicide

Parameterα-molybdenum disilicideβ-molybdenum disilicide
Transition Temperature (°C)Stable up to 1900Stable above 1900
Crystal SystemTetragonalHexagonal
Structure TypeC11bC40
Space GroupI4/mmm (No. 139)P6₂22 (No. 180)
Lattice Parameter a (Å)3.2034.60-4.642
Lattice Parameter c (Å)7.8556.529-6.55
c/a Ratio2.4521.406
Density (g/cm³)6.2676.26

Research findings indicate that the transformation temperature may vary slightly depending on experimental conditions and material purity, with some studies reporting transition temperatures ranging from 1850°C to 1900°C [1] [3]. However, the consensus across multiple investigations establishes 1900°C as the standard transition temperature for this polymorphic transformation [2] [3]. The transition is reversible, with the hexagonal phase transforming back to the tetragonal structure upon cooling below the transition temperature [2].

The polymorphic transformation exhibits characteristics of a first-order phase transition, involving a discontinuous change in density and lattice parameters [2] [3]. The transformation is driven by thermodynamic considerations where the hexagonal phase becomes energetically favorable at elevated temperatures due to entropic contributions [2]. This temperature-dependent phase stability has significant implications for high-temperature applications of molybdenum disilicide, particularly in oxidation-resistant coatings and heating elements [4].

Stability Domains of Different Polymorphs

The stability domains of molybdenum disilicide polymorphs are defined by distinct temperature ranges and thermodynamic conditions that govern the existence of each structural modification [2] [3]. Understanding these stability domains is crucial for predicting material behavior under various thermal conditions and for optimizing processing parameters in industrial applications [2] [5].

Alpha Phase Stability Domain

The α-molybdenum disilicide (tetragonal C11b structure) represents the thermodynamically stable phase at temperatures ranging from room temperature to 1900°C [2] [3]. This phase exhibits remarkable thermal stability across a wide temperature range, making it the primary structural form encountered in most applications [2]. The stability domain extends from approximately 0°C to 1900°C under standard atmospheric conditions [2] [3].

Within this stability domain, the tetragonal structure maintains its crystallographic integrity while experiencing typical thermal expansion effects [2]. The phase demonstrates excellent structural stability even under thermal cycling conditions, which contributes to its widespread use in high-temperature applications [2] [3]. The lower boundary of the stability domain is defined by the melting point of the system, while the upper boundary is determined by the thermodynamic equilibrium with the beta phase [2].

Beta Phase Stability Domain

The β-molybdenum disilicide (hexagonal C40 structure) represents the high-temperature stable phase that exists above 1900°C up to the congruent melting point at approximately 2020°C [2] [3]. This narrow stability domain of approximately 120°C makes the beta phase less commonly encountered in typical applications [2]. The hexagonal structure becomes thermodynamically favorable at elevated temperatures due to increased vibrational entropy contributions [2].

The stability domain of the beta phase is characterized by its high-temperature nature and relatively narrow temperature range compared to the alpha phase [2] [3]. Within this domain, the hexagonal structure exhibits different mechanical and physical properties compared to the tetragonal phase, including modified slip systems and altered oxidation behavior [2]. The upper boundary of this stability domain is defined by the congruent melting point of molybdenum disilicide at 2020°C [1] [3].

Table 2. Stability Domains of Molybdenum Disilicide Polymorphs

Stability DomainTemperature Range (°C)Dominant PhaseCrystal StructureRelative Stability
Low Temperature0-1900α-molybdenum disilicideTetragonal C11bThermodynamically stable
High Temperature1900-2020β-molybdenum disilicideHexagonal C40Thermodynamically stable
Transition Zone1850-1900Mixed phasesBoth structuresEquilibrium transition
Metastable Domain300-900Hexagonal (thin films)Hexagonal C40Kinetically stabilized

Metastable Phase Domains

Research has revealed the existence of metastable domains where non-equilibrium phases can be stabilized under specific conditions [6] [5] [7]. In thin film systems, the hexagonal phase can be stabilized at temperatures as low as 300-400°C, representing a significant deviation from bulk equilibrium behavior [6] [5]. This metastable hexagonal phase forms initially during thin film crystallization and subsequently transforms to the stable tetragonal phase at approximately 800-900°C [5] [7].

The metastable stability domain is particularly important in thin film applications and surface coatings where kinetic factors can override thermodynamic equilibrium [6] [5]. The formation of metastable phases is attributed to interfacial energy considerations and nucleation barriers that favor the hexagonal structure during initial crystallization [6] [5]. This metastable domain extends from approximately 300°C to 900°C in thin film systems, where the hexagonal phase can persist for extended periods before transforming to the equilibrium tetragonal structure [5] [7].

Processing-Dependent Stability Variations

The stability domains of molybdenum disilicide polymorphs can be influenced by processing conditions, including heating rates, atmospheric conditions, and the presence of impurities [5] [7]. Rapid heating or cooling can extend the stability domains of metastable phases, while slow thermal treatments promote equilibrium phase formation [5]. The presence of nitrogen, oxygen, or other interstitial elements can also modify the stability domains by altering the thermodynamic equilibrium conditions [5].

Table 3. Processing-Dependent Stability Domain Modifications

Processing ConditionTemperature ModificationPhase AffectedStability Change
Rapid Heating+50 to +100°Cα-molybdenum disilicideExtended stability
Slow Cooling-50 to -100°Cβ-molybdenum disilicideReduced stability
Thin Film Deposition-1200 to -1500°CHexagonal phaseMetastable formation
Oxidizing Atmosphere±25°CBoth phasesSlight modification
Nitrogen Presence+100 to +200°CBoth phasesEnhanced stability

The stability domains are further influenced by mechanical stress, substrate effects in thin films, and the presence of other phases in multi-phase systems [5] [7]. These factors create complex stability maps that must be considered when designing materials for specific applications. The interaction between thermodynamic and kinetic factors determines the actual phase assemblage observed under real processing conditions [5] [7].

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12136-78-6

Wikipedia

Molybdenum disilicide

General Manufacturing Information

Molybdenum silicide (MoSi2): ACTIVE

Dates

Last modified: 08-15-2023

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